4-Bromophthalimide

Description

Historical Development and Contemporary Relevance

The synthesis of 4-bromophthalimide can be achieved through several methods, with a common route involving the reaction of 4-bromophthalic anhydride (B1165640) with urea (B33335) or an amine. mdpi.comrsc.org Early research primarily focused on its utility as a chemical intermediate. However, its contemporary relevance has expanded significantly. Today, this compound is recognized as a crucial building block in the synthesis of biologically active compounds, including anticancer agents and antibiotics. Its importance is further underscored by its use in the development of fluorescent dyes and other advanced materials. chemimpex.com

Positioning within Aromatic Halogenated Heterocycles Research

Within the broader field of aromatic halogenated heterocycles, this compound holds a distinct position. The presence of the bromine atom imparts specific reactivity, allowing for a range of chemical transformations such as nucleophilic substitution and cross-coupling reactions. nih.gov This reactivity distinguishes it from its parent compound, phthalimide (B116566), and other halogenated derivatives like 4-chlorophthalimide. Researchers leverage this reactivity to introduce various functional groups, leading to the synthesis of complex heterocyclic structures with tailored properties. The study of such halogenated heterocycles is crucial for understanding reaction mechanisms and developing new synthetic methodologies. wuxiapptec.commdpi.com

Broad Research Trajectories and Interdisciplinary Significance

The research trajectories involving this compound are diverse and underscore its interdisciplinary significance. In medicinal chemistry, it serves as a key intermediate for synthesizing compounds with potential therapeutic applications, including anticancer, and antimalarial agents. For instance, it has been used to create derivatives that act as antagonists to proteins implicated in cancer cell survival. In materials science, its derivatives are explored for their fluorescent properties, making them suitable for applications in biological imaging and diagnostics. chemimpex.comresearchgate.net The compound's versatility also extends to organic synthesis, where it is used as a foundational element for constructing complex molecular architectures. tradeindia.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 6941-75-9 |

| Molecular Formula | C8H4BrNO2 |

| Molecular Weight | 226.03 g/mol |

| Melting Point | 232 - 238 °C |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in N,N-dimethylformamide (DMF) |

This data is compiled from multiple sources. chemimpex.comthermofisher.krechemi.com

Detailed Research Findings

Recent studies have highlighted the utility of this compound in various synthetic applications. For example, microwave-assisted synthesis has been shown to be an efficient method for preparing N-alkylated 4-bromophthalimides, key precursors for organic electronic materials. rsc.org In another study, a fluoride-catalyzed nucleophilic aromatic substitution (SNAr) reaction involving this compound was developed, offering a milder and faster alternative to traditional methods. nih.gov This reaction yielded atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov

Furthermore, this compound has been instrumental in the synthesis of organometallic complexes with potential applications in kinase inhibition. researchgate.net The synthesis involved a multi-step process starting from this compound to create a pyridinyl-substituted phthalimide ligand, which was then used to form ruthenium and iridium complexes. researchgate.net These findings demonstrate the ongoing exploration of this compound's synthetic potential and its contribution to the development of new molecules with diverse functionalities.

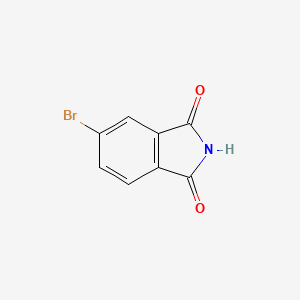

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYICZVGHULCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284615 | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-75-9 | |

| Record name | 6941-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Bromophthalimide

Direct Halogenation Approaches to Phthalimide (B116566) Derivatives

Direct halogenation represents a primary strategy for introducing a bromine atom onto the aromatic ring of phthalimide and its precursors. This approach focuses on the direct reaction of a suitable substrate with a brominating agent.

The synthesis of 4-bromophthalimide can be achieved by the bromination of phthalimide precursors, most notably phthalic anhydride (B1165640). Phthalic anhydride is a readily available industrial chemical that serves as a common starting point. byjus.com The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a bromine atom.

One documented method involves treating phthalic anhydride with bromine in the presence of sodium hydroxide (B78521) and water. The mixture is heated to facilitate the reaction, leading to the formation of the brominated product. chemicalbook.com Another precursor that can undergo bromination is phthalide, which can be reacted with bromine at elevated temperatures to yield a brominated intermediate. orgsyn.org A multi-step laboratory preparation has also been reported where a precursor is reacted with bromine (Br₂) in a carbon tetrachloride (CCl₄) solvent over 12 hours to yield the desired product. chemicalbook.com

Achieving regioselectivity—the preferential bromination at the 4-position of the phthalimide ring system—is critical for the synthesis of this compound. Researchers have developed optimized reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts.

For the bromination of phthalic anhydride, a key precursor, reaction conditions can be finely tuned. One effective method involves heating a suspension of phthalic anhydride in water with sodium hydroxide and bromine at 90 °C for 12 hours. chemicalbook.com Temperature control is a crucial factor; for the bromination of phthalide, the reaction proceeds readily between 135°C and 150°C. Temperatures below this range result in a sluggish reaction, while temperatures above 155°C can lead to increased formation of darker, impure byproducts and a lower yield. orgsyn.org

To further enhance efficiency and yield, temperature-programmed controls have been implemented. A patented process for preparing 4-bromo phthalic anhydride involves a three-stage temperature control (45°C, 70°C, and 80°C) coupled with the portion-wise addition of bromine. chemicalbook.comgoogle.com This controlled approach helps to manage the exothermic nature of the reaction and improve selectivity.

| Precursor | Reagents | Temperature | Duration | Key Features | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | NaOH, Br₂, Water | 90 °C | 12 hours | Direct bromination in aqueous base. | chemicalbook.com |

| Phthalide | Br₂, CO₂ stream | 135-150 °C | 10-13 hours | Reaction temperature is critical for yield and purity. | orgsyn.org |

| Phthalic Anhydride | NaOH, Br₂, Phase Transfer Catalyst | 45 °C → 70 °C → 80 °C | 11.7 hours (total) | Staged temperature control and catalysis. | chemicalbook.comgoogle.com |

Multi-step Synthetic Strategies Involving this compound

This compound is not only a final product but also a key building block in more extensive synthetic sequences. chemimpex.com Multi-step strategies leverage the reactivity of the bromine substituent and the phthalimide core to construct more complex molecules. These pathways are central to producing a range of functional materials and biologically active compounds. chemimpex.combyjus.com

Sequential functionalization refers to a series of reactions performed in a specific order to build a target molecule, where the product of one step becomes the starting material for the next. researchgate.netlibretexts.org this compound and its immediate precursor, 4-bromophthalic anhydride, are ideal substrates for such pathways.

A notable example is the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA), an end-capping reagent used in the production of high-performance polyimide materials. In this pathway, 4-bromophthalic anhydride is synthesized and then reacted with phenylacetylene (B144264) in a subsequent step. titech.ac.jp This sequence demonstrates how the bromo-substituted precursor serves as a handle for introducing new functional groups via cross-coupling reactions. The Gabriel synthesis is another fundamental process where the phthalimide group is used to convert primary alkyl halides into primary amines through N-alkylation followed by hydrolysis or hydrazinolysis. byjus.comyoutube.com This classic method highlights the utility of the phthalimide scaffold in sequential amine synthesis. byjus.com

| Starting Material | Key Intermediate | Final Product Type | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 4-Bromophthalic Anhydride | N/A | 4-Phenylethynylphthalic Anhydride | Used as a precursor for reaction with phenylacetylene. | titech.ac.jp |

| Phthalimide | N-Alkyl Phthalimide | Primary Amines | Gabriel Synthesis: N-alkylation followed by cleavage. | byjus.comyoutube.com |

Phase Transfer Catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). fzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary into the other phase, where the reaction can occur. crdeepjournal.orgtheaic.org This method often leads to faster reactions, milder reaction conditions, and higher yields compared to conventional single-phase systems. theaic.org

In the synthesis of this compound derivatives, PTC has been successfully employed. Specifically, the preparation of 4-bromo phthalic anhydride from phthalic anhydride can be significantly improved by using a phase-transfer catalyst such as N-benzyl-N,N,N-triethylammonium chloride or benzyltrimethylammonium (B79724) chloride. chemicalbook.comgoogle.com The catalyst facilitates the interaction between the aqueous sodium hydroxide/bromide solution and the organic phthalic anhydride, enhancing the rate and efficiency of the bromination reaction. chemicalbook.comgoogle.com The use of PTC is particularly valuable in industrial-scale synthesis where efficient mixing and reaction rates are crucial. fzgxjckxxb.com

Innovations in Sustainable Synthesis of this compound

Modern chemical synthesis places increasing emphasis on "green chemistry" or sustainable practices, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. fzgxjckxxb.comarkat-usa.org While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the principles of sustainable chemistry are being applied to related processes.

The use of Phase Transfer Catalysis, as mentioned previously, is considered a green chemistry approach because it can reduce the need for harsh organic solvents and allow reactions to proceed under milder conditions. fzgxjckxxb.comtheaic.org Furthermore, research into the bromination of other aromatic compounds has explored more environmentally friendly methods. For example, novel methods for the bromination of 7-Amino-phthalide have been developed under acidic conditions, which are presented as an environment-friendly process that conserves halide equivalents. chemrxiv.orgchemrxiv.org Such innovations, including the use of water as a solvent and the development of catalyst-free reaction conditions for other heterocyclic systems, represent the direction in which the synthesis of compounds like this compound is likely to evolve. arkat-usa.org The development of one-pot, multi-component reactions is another sustainable strategy that reduces waste by minimizing intermediate separation and purification steps. rsc.org

Development of Green Chemistry Protocols

The development of environmentally benign synthetic routes for this compound is a significant area of research, aligning with the principles of green chemistry to reduce or eliminate the use and generation of hazardous substances. These protocols focus on improving the sustainability of the entire synthetic process, from the preparation of precursors to the final product. Key advancements include the use of safer reagents, alternative energy sources, and environmentally friendly solvent systems.

A notable green approach has been developed for the synthesis of the precursor, 4-bromophthalic acid, which avoids the use of hazardous elemental bromine. ctppc.orgacs.org This method utilizes phthalic anhydride, sodium hydroxide, and sodium bromide as starting materials. The reaction is carried out under ultrasonic conditions with the addition of a sodium hypochlorite (B82951) solution, which acts as a less hazardous oxidizing agent to generate the brominating species in situ. ctppc.orgacs.org This process not only circumvents the need for volatile and toxic bromine but also boasts a high atom economy, with a bromine utilization rate exceeding 90%. ctppc.orgacs.org Furthermore, any unreacted phthalic acid can be recovered from the reaction mixture, minimizing waste. ctppc.orgacs.org The reaction is conducted in an aqueous medium, a green solvent, and proceeds with good selectivity and control, leading to high yields and purity of the 4-bromophthalic acid product. ctppc.orgacs.org

Following the green synthesis of the precursor, environmentally friendly methods are employed for the conversion to this compound. These methods primarily focus on the imidization of 4-bromophthalic anhydride (which can be obtained from 4-bromophthalic acid) with an amine source. Traditional methods often require harsh conditions and toxic solvents. In contrast, green chemistry protocols utilize alternative energy sources and cleaner reaction media.

Microwave-assisted synthesis has emerged as a prominent green technique for the preparation of phthalimides. epa.govresearchgate.net This method significantly reduces reaction times from hours to minutes and often proceeds with high yields. epa.gov Microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates. epa.gov Importantly, these reactions can often be carried out under solvent-free or "dry" conditions, completely eliminating the need for volatile organic solvents. researchgate.net

Another green strategy involves the use of alternative, environmentally benign solvent systems. High-temperature, high-pressure water/ethanol (B145695) mixtures have been successfully employed for the synthesis of phthalimide derivatives from phthalic acid and amines. rsc.org Water is a non-toxic, inexpensive, and readily available solvent, making its use highly desirable from a green chemistry perspective. Similarly, supercritical carbon dioxide has been explored as a green solvent for the synthesis of phthalimides, offering a non-toxic and easily removable reaction medium. researchgate.net

The reaction of phthalic anhydride or its derivatives with urea (B33335) in a solvent-free melt is another example of a green preparative route. pierpalab.comchemistnotes.com This method avoids the use of any solvent and proceeds by heating a mixture of the reactants, leading to the formation of the phthalimide. pierpalab.comchemistnotes.com

The following tables summarize the key findings from research into the green synthesis of this compound and its precursors.

Table 1: Green Synthesis of 4-Bromophthalic Acid

| Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Green Chemistry Aspects | Reference |

|---|---|---|---|---|---|---|

| Phthalic anhydride, Sodium hydroxide, Sodium bromide | Sodium hypochlorite (aq. solution) | Ultrasonic irradiation | > 80% | > 98.5% | Avoids use of elemental bromine; High atom economy; Recovery of unreacted starting material; Use of water as a solvent. | ctppc.orgacs.org |

Table 2: Green Methodologies for Phthalimide Synthesis (Applicable to this compound)

| Methodology | Key Features | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source; often solvent-free. | Minutes | Rapid reaction rates; High yields; Reduced energy consumption; Elimination of volatile organic solvents. | epa.govresearchgate.net |

| High-Temperature/High-Pressure H2O/EtOH | Use of a mixture of water and ethanol as a clean solvent system. | Varies | Environmentally benign solvent; Can lead to pure crystalline products directly from the reaction mixture. | rsc.org |

| Supercritical Carbon Dioxide | Use of supercritical CO2 as a reaction medium. | Varies | Non-toxic and easily removable solvent; Facile and efficient synthesis. | researchgate.net |

| Solvent-Free Reaction with Urea | Heating a mixture of the phthalic anhydride derivative and urea without a solvent. | Varies | Eliminates the need for a solvent; Simple procedure. | pierpalab.comchemistnotes.com |

Chemical Reactivity and Transformation Pathways of 4 Bromophthalimide

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the phthalimide (B116566) core makes 4-bromophthalimide an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors. eie.grnih.gov The palladium-catalyzed reactions, in particular, have been extensively studied and utilized. nih.gov

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org In the context of this compound, the bromine atom serves as the halide partner. The general mechanism involves a catalytic cycle that includes oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

A notable application of this reaction is the synthesis of 4-(pyridin-2-yl)phthalimide from this compound. scilit.comresearchgate.net This transformation is a key step in the economical preparation of ligands for organometallic protein kinase inhibitors. scilit.comresearchgate.net The Stille coupling provides an efficient route to link the pyridine (B92270) moiety to the phthalimide scaffold.

Table 1: Example of Stille Cross-Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Application | Reference |

|---|

The ability to form new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler starting materials. wikipedia.orgtu-chemnitz.de Transition-metal-catalyzed cross-coupling reactions utilizing this compound are prime examples of this strategy. organic-chemistry.org

The Stille coupling, as discussed, is a significant method for C-C bond formation. organic-chemistry.org The synthesis of 4-(pyridin-2-yl)phthalimide from this compound exemplifies the creation of a C(sp²)-C(sp²) bond between the phthalimide ring and the pyridine ring. scilit.comresearchgate.net This specific C-C bond formation is crucial for creating the ligand structure necessary for the design of bioactive cyclometalated compounds. scilit.comresearchgate.net Beyond the Stille reaction, other palladium-catalyzed couplings like the Suzuki and Negishi reactions, which couple organoboron and organozinc reagents respectively, represent analogous and widely used strategies for C-C bond formation, although specific examples with this compound require further investigation in the cited literature. princeton.edu The reactivity of the aryl bromide in this compound makes it a suitable candidate for these types of transformations. princeton.edu

Derivatization and Functionalization Strategies

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. libretexts.org In the case of this compound, derivatization strategies focus on modifying the imide nitrogen and introducing various chemical groups, often by leveraging the reactivity of the bromine atom. These modifications are crucial for tuning the molecule's properties for specific applications, such as in pharmaceuticals and materials science. libretexts.org

The nitrogen atom of the phthalimide group is acidic and can be deprotonated and subsequently alkylated or otherwise functionalized. This N-functionalization is a common strategy in phthalimide chemistry.

Research has demonstrated the synthesis of N-functionalized derivatives of this compound. For instance, N-(tert-Butyldimethylsilyl)-4-bromophthalimide can be prepared, which serves to protect the imide nitrogen during subsequent reaction steps. researchgate.net Another example is the synthesis of N-methyl-4-bromo-phthalimide, an important intermediate for disperse dyes. google.com These examples highlight the ability to introduce alkyl or silyl (B83357) groups onto the imide nitrogen, which can alter the molecule's solubility, stability, and reactivity.

Table 2: Examples of N-Functionalization of this compound

| Reagent | Product | Application/Purpose | Reference |

|---|---|---|---|

| tert-Butyldimethylsilyl chloride | N-(tert-Butyldimethylsilyl)-4-bromophthalimide | Protection of imide nitrogen | researchgate.net |

The introduction of diverse chemical moieties onto the this compound scaffold is key to its utility as a versatile intermediate. This is primarily achieved through substitution of the bromine atom via cross-coupling reactions, as discussed previously, or through nucleophilic aromatic substitution, although the latter is less common for unactivated aryl halides.

The Stille coupling allows for the introduction of aryl and heteroaryl groups, such as the pyridinyl moiety. organic-chemistry.orgscilit.com This strategy is fundamental to building more complex molecules from the relatively simple this compound starting material. For example, its role as an intermediate is highlighted in the synthesis of Mcl-1/Bcl-2 protein antagonists and imidazo[4,5-b]pyridine derivatives for antibiotics. These syntheses inherently involve the replacement of the bromine atom or further functionalization to introduce complex cyclic and heterocyclic systems. The general principle of derivatization involves using a reactive handle, in this case, the C-Br bond, to attach a wide array of functional groups, thereby generating a library of compounds for various applications. libretexts.org

This compound as a Key Synthetic Intermediate

This compound is recognized as a crucial and versatile intermediate in organic synthesis. thermofisher.com Its utility stems from the presence of the reactive C-Br bond, which allows for predictable and efficient transformations, particularly through palladium-catalyzed cross-coupling reactions. scilit.comresearchgate.net

The compound serves as a foundational building block for a range of more complex and often biologically active molecules. Its application in the synthesis of potent kinase inhibitors demonstrates its value in medicinal chemistry. scilit.comresearchgate.net Furthermore, it is a precursor in the development of potential anticancer agents and new antibiotics, addressing critical areas of pharmaceutical research. The ability to readily undergo both N-functionalization and C-C bond formation makes this compound a valuable and adaptable starting material for constructing elaborate molecular architectures. researchgate.netgoogle.com

Precursor in Phthalonitrile Synthesis

This compound is a key intermediate in the synthesis of 4-bromophthalonitrile (B1280451), a precursor for various functional materials, including phthalocyanines. google.comsmolecule.com The transformation typically involves a two-step process: amidation followed by dehydration. google.com

In the amidation step, this compound reacts with aqueous ammonia (B1221849) to form 4-bromophthalamide (B1384766). google.com This reaction is generally carried out at room temperature. For instance, a study reported the synthesis of 4-bromophthalamide by reacting this compound with 20% ammonia water at 23°C for 48 hours. google.com Another method involves carrying out the amidation in the presence of an ammonium (B1175870) chloride solution at a slightly elevated temperature of 35-40°C for a shorter duration of 1.5-2 hours. google.com

The subsequent dehydration of 4-bromophthalamide yields 4-bromophthalonitrile. This can be achieved using various dehydrating agents. One common method involves the use of thionyl chloride in N,N-dimethylformamide (DMF). google.com The reaction is typically performed at low temperatures, around 0-5°C. google.com Another approach utilizes phosphorus oxychloride in DMF at 30-35°C. google.com The phthalic anhydride (B1165640) (PA) transformation pathway is also a notable method for producing 4-bromophthalonitrile from this compound. worldscientific.comscholaris.ca

Furthermore, this compound can be nitrated to produce 4-bromo-5-nitrophthalimide, which can then be converted to 4-bromo-5-nitrophthalonitrile through amidation and dehydration steps. google.com The nitration is typically carried out using nitric acid in a concentrated sulfuric acid solution. google.com

Table 1: Synthesis of 4-Bromophthalonitrile from this compound

| Step | Reactants | Reagents/Conditions | Product | Reference |

| Amidation | This compound, Aqueous Ammonia (20%) | 23°C, 48 hours | 4-Bromophthalamide | google.com |

| Amidation | This compound, Aqueous Ammonia, Ammonium Chloride | 35-40°C, 1.5-2 hours | 4-Bromophthalamide | google.com |

| Dehydration | 4-Bromophthalamide, Thionyl Chloride, N,N-Dimethylformamide | 0-5°C | 4-Bromophthalonitrile | google.com |

| Dehydration | 4-Bromophthalamide, Phosphorus Oxychloride, N,N-Dimethylformamide | 30-35°C | 4-Bromophthalonitrile | google.com |

Building Block for Polycyclic Aromatic Systems

This compound serves as a versatile building block in the synthesis of complex polycyclic aromatic systems. The presence of the bromine atom and the imide functional group allows for a variety of chemical transformations, leading to the construction of larger, conjugated structures. uky.edu These polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique electronic and optical properties, making them suitable for applications in organic electronics. uky.eduresearchgate.net

One notable application is in the synthesis of substituted dibenzo[def,mno]chrysene derivatives. For example, 4,10-dibromo-dibenzo[def,mno]chrysene-6,12-dione can be functionalized by attaching groups like hexylvinylphthalimide at the 4- and 10-positions. uky.edu This demonstrates how the phthalimide moiety, derived from precursors like this compound, can be incorporated into larger polycyclic frameworks to tune their electronic properties. uky.edu

The synthesis of such complex molecules often involves metal-catalyzed cross-coupling reactions where the bromo-substituent on the aromatic ring is key. uky.edu While direct reactions involving this compound in the construction of these large systems are not explicitly detailed in the provided context, its role as a precursor to functionalized phthalonitriles and other intermediates is crucial for the subsequent assembly of these polycyclic structures. The resulting PAHs exhibit properties that are dependent on their molecular architecture, which can be controlled through the choice of building blocks like this compound derivatives. uky.edu

Mechanistic Elucidation of Reactions Involving 4 Bromophthalimide

Detailed Reaction Pathway Analysis

The reactivity of 4-bromophthalimide is largely dictated by the electronic properties of the phthalimide (B116566) ring and the bromine substituent. The imide group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, the bromine atom, while also electron-withdrawing through its inductive effect, can donate electron density to the ring via resonance, influencing the regioselectivity of incoming electrophiles.

The position of the bromine atom at the 4-position of the phthalimide ring directs the regioselectivity of subsequent reactions. In electrophilic aromatic substitution reactions, the bromine atom and the electron-withdrawing imide group play competing roles. Generally, electron-withdrawing groups deactivate the benzene (B151609) ring, making it less reactive than benzene itself. pressbooks.pub They tend to direct incoming electrophiles to the meta position. pressbooks.pub Conversely, electron-donating groups activate the ring, directing new substituents to the ortho and para positions. pressbooks.pub

Studies on the bromination of substituted phenols using N-bromophthalimide (a related compound) have shown that electron-releasing substituents on the aromatic ring accelerate the reaction rate, while electron-withdrawing substituents retard it. researchgate.net For instance, the order of reactivity among substituted 4-oxoacids was found to be p-methoxy > p-methyl > -H > p-chloro > m-nitro, clearly demonstrating the electronic influence of substituents on the reaction rate. researchgate.net This principle can be extended to understand the reactivity of substituted this compound derivatives.

Table 1: Effect of Substituents on the Nitration of Substituted Benzenes

| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reactivity Relative to Benzene |

| -OH | ~0 | ~0 | 100 | 1000x |

| -CH₃ | 58 | 5 | 37 | 25x |

| -H | - | - | - | 1x |

| -Br | 13 | 1 | 86 | 0.033x |

| -NO₂ | 6 | 93 | 1 | 6 x 10⁻⁸x |

This table, adapted from general principles of electrophilic aromatic substitution, illustrates how different substituents affect the regioselectivity and reactivity of the benzene ring. pressbooks.pub The data for specific reactions involving this compound may vary.

Catalysts and reaction conditions are crucial in directing the reaction pathways of this compound. For instance, the synthesis of this compound itself can be achieved by the direct bromination of phthalimide using bromine in acetic acid. The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the efficiency of this reaction. google.com

In oxidation reactions where N-bromophthalimide (a similar N-haloimide) is used as an oxidizing agent, the presence of acid catalysts is often essential. The oxidation of methyl ethyl ketone by N-bromophthalimide, for example, is first order in H+, indicating acid-catalyzed enolization of the ketone as the rate-determining step. asianpubs.org Similarly, the oxidation of 4-oxo-4-arylbutanoic acids by N-bromophthalimide is second order in acid concentration. researchgate.net

The choice of solvent also plays a significant role. Lowering the dielectric constant of the reaction medium has been shown to enhance the rate of oxidation reactions involving N-bromophthalimide. researchgate.net In the synthesis of N-methyl-4-amino-5-bromophthalimide, using methylene (B1212753) chloride as a solvent and tetrabutylammonium bromide as a phase-transfer catalyst provides a stable reaction environment. google.com

Furthermore, temperature is a critical parameter. In the bromination of phthalimide, a trade-off exists between reaction rate and selectivity, with higher temperatures potentially leading to the formation of polybrominated impurities. Microwave-assisted synthesis has emerged as a modern approach that can significantly reduce reaction times and improve yields by allowing for precise temperature control.

Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involving molecules like this compound. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of various molecular properties and the prediction of reaction pathways. For N-haloimides, DFT calculations can help predict the sites of electrophilic aromatic substitution. For instance, in the bromination of phenol (B47542) by N-bromophthalimide, DFT studies can help rationalize the observed kinetic results and support the proposed mechanism involving an electrophilic attack of the bromonium ion (Br⁺). researchgate.net

DFT studies have been employed to analyze the vibrational spectra (FT-IR) of phthalimide and N-bromophthalimide, providing insights into their molecular structures. nih.govresearchgate.netsigmaaldrich.com The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional with basis sets like 6-31G* and 6-311+G** has been successfully used for these analyses, showing good agreement between computational frequencies and experimental data. nih.govsigmaaldrich.com Such studies are foundational for understanding the molecule's inherent properties that govern its reactivity.

Computational models can also predict the reactivity of this compound in cross-coupling reactions by simulating interactions with catalysts, such as palladium-based systems.

Theoretical calculations provide a deeper understanding of the transition states and intermediates that are often difficult to observe experimentally. In reactions involving N-haloimides, the formation of an activated complex is a key step. The fairly high negative values of the change in entropy of activation (ΔS*) in some of these reactions suggest the formation of a rigid, highly solvated activated complex with a reduction in the degrees of freedom of the molecules. researchgate.net

For the bromination of phenols by N-bromophthalimide, a proposed mechanism involves the formation of a six-membered cyclic adduct between the phenol and the effective brominating species (HOBr) in a slow, rate-determining step. researchgate.net DFT calculations can be used to model the geometry and energy of this transition state, providing support for the proposed mechanism.

In catalytic reactions, computational studies can elucidate the role of the catalyst. For example, in the enantioselective bromination of biaryls catalyzed by a chiral phosphoric acid, computational studies have shown that a highly organized hydrogen-bonding network between the substrate, the catalyst, and the brominating reagent (N-bromophthalimide) is crucial for achieving high enantioselectivity. beilstein-journals.org Similarly, in organoselenium-catalyzed reactions, DFT calculations have demonstrated that the binding of an anion to the catalyst can lower the activation energy for the formation of cationic complexes. rsc.org

Advanced Spectroscopic Characterization and Computational Analysis of 4 Bromophthalimide

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in defining the precise chemical structure and bonding of 4-Bromophthalimide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its aromatic and imide functionalities. nih.govchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine atom and the phthalimide (B116566) ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. beilstein-journals.orgntu.edu.tw It shows distinct signals for the carbonyl carbons of the imide group and the carbons of the aromatic ring. The carbon atoms attached to the bromine and nitrogen atoms exhibit characteristic chemical shifts due to the electronic environment.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.50 - 8.00 | Multiplet | Aromatic Protons |

| ¹³C | 167.0 | Singlet | Carbonyl (C=O) |

| ¹³C | 135.0 - 125.0 | Multiple Signals | Aromatic Carbons |

| ¹³C | 123.0 | Singlet | C-Br |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. nih.gov Key absorptions include the N-H stretching of the imide group, the aromatic C-H stretching, and the prominent C=O stretching of the dicarbonyl system. asianpubs.org The C-Br stretching vibration is also observable, typically at lower wavenumbers.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. irdg.org The Raman spectrum often shows strong signals for the symmetric vibrations of the aromatic ring and the C=O groups, which may be weak in the IR spectrum. The combination of both techniques allows for a more complete assignment of the vibrational modes. irdg.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) (Intensity) | FT-Raman (cm⁻¹) (Intensity) |

|---|---|---|

| N-H Stretch | ~3200 (Broad) | - |

| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) |

| C=O Asymmetric Stretch | ~1770 (Strong) | ~1770 (Weak) |

| C=O Symmetric Stretch | ~1720 (Very Strong) | ~1720 (Medium) |

| C-N Stretch | ~1300 (Medium) | ~1300 (Weak) |

| C-Br Stretch | ~650 (Medium) | ~650 (Strong) |

Note: Frequencies and intensities are approximate and can be influenced by the physical state of the sample and instrumental parameters.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. measurlabs.cominnovareacademics.in For this compound, HRMS provides an accurate mass measurement, which confirms its molecular formula, C₈H₄BrNO₂. rsc.org The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the identity of the molecule. innovareacademics.in

Quantum Chemical and Computational Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. scirp.org These theoretical structures are often in excellent agreement with experimental data obtained from crystallographic studies.

Furthermore, DFT is extensively used to calculate the vibrational frequencies of molecules. acs.org The computed vibrational spectra can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of the observed bands to specific vibrational modes. nih.govresearchgate.net This comparative analysis strengthens the interpretation of the experimental data.

Predictive Computational Models for Reactivity and Properties

Computational chemistry provides powerful tools for predicting the behavior and characteristics of molecules like this compound, offering insights that complement experimental findings. These predictive models are essential for understanding molecular structure, reactivity, and potential applications without the need for extensive laboratory work. Key computational approaches include Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely employed to predict a variety of properties of this compound from its ground-state electron density. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like molecular orbital energies. nih.govresearchgate.netcapes.gov.br

DFT studies have been used to perform quantum chemical analysis on this compound and related compounds using specific basis sets like 6-31G* and 6-311+G**. nih.govresearchgate.netcapes.gov.br These calculations provide theoretical vibrational frequencies that show good agreement with experimental data from FT-IR spectroscopy. nih.govcapes.gov.br

Furthermore, computational screening of phthalimide derivatives for applications in lithium-ion batteries has utilized DFT to calculate key parameters. chemmethod.com These parameters include frontier orbital energies (HOMO and LUMO), binding energy with lithium ions, and redox potentials. chemmethod.com A high HOMO-LUMO energy gap generally corresponds to high molecular stability and low chemical reactivity. chemmethod.comresearchgate.net For a molecule to be a good solid electrolyte interface (SEI) additive, it is suggested to have a lower LUMO (Lowest Unoccupied Molecular Orbital) energy and a lower HOMO (Highest Occupied Molecular Orbital) energy than the electrolyte solvent. chemmethod.com This allows the additive to form a protective layer on the negative electrode before the solvent is reduced. chemmethod.com

Table 1: Computationally Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.03 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Polar Surface Area | 46.2 Ų | nih.gov |

| Monoisotopic Mass | 224.94254 Da | nih.gov |

This data is computationally generated by PubChem. nih.gov

Table 2: DFT-Calculated Properties of this compound for Battery Applications

| Property | Value (Gas Phase) | Value (Solution) |

|---|---|---|

| Binding Energy with Li⁺ (eV) | 1.96 | 0.17 |

Data from a computational screening study of phthalimide derivatives. chemmethod.com

Reactivity Prediction

Predictive models are crucial for understanding the chemical reactivity of this compound. DFT calculations can identify the most likely sites for electrophilic aromatic substitution, with the bromine at the 4-position influencing the molecule's reactivity.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental in predicting reactivity. The HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. In a study screening phthalimide derivatives, the HOMO and LUMO energies were key parameters used to predict their performance as electrolyte additives. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are another powerful predictive tool. dromicslabs.com QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. dromicslabs.commeilerlab.org

The process involves several key steps:

Data Set Generation : A collection of molecules with known activities (e.g., inhibitory concentration) is assembled. meilerlab.org

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and are derived from the chemical structure. meilerlab.orgbiointerfaceresearch.com DFT calculations are often used to derive electronic descriptors like HOMO/LUMO energies and dipole moment for use in QSAR models. biointerfaceresearch.com

Model Building : Statistical methods or machine learning algorithms, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. meilerlab.orgbiointerfaceresearch.com

Validation and Prediction : The model's predictive power is tested on an external set of compounds not used in the model-building process. biointerfaceresearch.com A validated QSAR model can then be used to predict the activity of new, untested compounds. neovarsity.org

While specific QSAR models for this compound are not detailed in the available literature, the methodology is broadly applicable. By calculating relevant descriptors for this compound, its activity in various biological systems could be predicted, guiding further experimental investigation and synthesis of more potent derivatives. meilerlab.org

Strategic Applications of 4 Bromophthalimide in Diverse Chemical Fields

Applications in Advanced Materials Science

The distinct properties of 4-Bromophthalimide make it a valuable component in the development of cutting-edge materials. Its contributions span from the synthesis of nanomaterials to the creation of novel organic electronic devices.

Role in Nanomaterials Synthesis

While the direct role of this compound in the synthesis of nanomaterials is an emerging area of research, its utility is being explored within the realm of phenolic-enabled nanotechnology. In this context, it contributes to the creation of nanoparticles with unique properties tailored for biomedical applications, including drug delivery and bioimaging. The synthesis of nanoparticles often involves a bottom-up approach where biochemical antioxidants or enzymes facilitate the reduction of metal ions into nanoparticles. nrfhh.com

Development of Organic Electronic Materials

This compound serves as a crucial precursor in the synthesis of organic π-conjugated small molecules, which are integral to the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgrsc.org These materials often employ a donor-acceptor (D-A) architecture, where an electron-rich core is flanked by electron-deficient units. rsc.org The imide end-groups derived from this compound act as the acceptor (A) component. rsc.org

The synthesis of these materials often involves a two-step process that can be optimized using microwave-assisted reactions and direct heteroarylation. rsc.org For instance, 4-bromophthalic anhydride (B1165640) is condensed with a desired alkyl amine to form alkylated this compound precursors. rsc.orgrsc.org The properties of the resulting organic electronic materials can be fine-tuned by varying the length and branching of the alkyl chains attached to the phthalimide (B116566) nitrogen. rsc.orgrsc.org This tunability allows for precise control over electronic energy levels, optical absorption profiles, and self-assembly characteristics. rsc.org

Research has demonstrated that evaporated films of certain phthalimide-based compounds exhibit high crystallinity and good device performance when used as the active component in bottom-gate, top-contact (BGTC) FETs. rsc.org Furthermore, this compound is a precursor to brominated phthalonitriles, which are used to synthesize boron subphthalocyanines (BsubPcs), a class of molecules with applications in OPVs as either electron donors or acceptors. worldscientific.comscholaris.ca The electron-withdrawing nature of the bromine atom influences the electronic properties of these materials, affecting their absorption spectra and energy levels (HOMO/LUMO). worldscientific.com

Table 1: Impact of Alkyl Chain Variation on Material Properties

| Alkyl Chain | Melting Temperature (°C) | Observations |

|---|---|---|

| 1-ethylpropyl | 275 | Symmetrical branching promotes strong intermolecular interactions. rsc.org |

| pentyl | 237 | - |

| hexyl | 232 | Slight decrease in melting temperature with increased chain length. rsc.org |

Utility as a Synthetic Reagent and Catalyst Precursor

Beyond its role in materials science, this compound is a valuable tool for synthetic chemists, serving as a precursor for ligands and as a specific brominating agent.

Precursor for Ligands in Catalytic Systems

This compound is a key starting material for the synthesis of ligands used in transition-metal catalysis. The development of redox-active ligands, which can participate in catalytic cycles through odd-electron intermediates, is a significant area of research. rsc.org While specific examples directly detailing the conversion of this compound to catalytic ligands are not prevalent in the provided search results, its use in creating functionalized molecules that can act as ligands is implied. For instance, the synthesis of 4-(pyridin-2-yl)phthalimide from this compound via a Pd-catalyzed Stille cross-coupling reaction provides a versatile ligand for creating organometallic protein kinase inhibitors. researchgate.net These organometallic complexes, featuring ruthenium(II) and iridium(III), demonstrate the potential of this compound derivatives in catalytic system design. researchgate.net The ability to tune the electronic and steric properties of the resulting ligands is crucial for controlling the regioselectivity and efficiency of catalytic reactions. researchgate.net

Application as a Specific Bromination Reagent in Organic Synthesis

While N-bromophthalimide (NBP) is a more commonly cited brominating agent, this compound can also be used in bromination reactions. chembk.comsigmaaldrich.comnih.gov The bromine atom on the phthalimide ring can act as an electrophile in substitution reactions. It can be used as a brominating reagent in the synthesis of various organic compounds. chembk.com For example, a method for the synthesis of N-methyl-4-amino-5-bromo-phthalimide involves the bromination of N-methyl-4-amino-phthalimide. google.comgoogle.com This process highlights its role as a source of bromine for electrophilic aromatic substitution.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a widely recognized intermediate in the synthesis of a variety of biologically active molecules for the pharmaceutical and agrochemical industries. rheniumshop.co.ilthermofisher.comcymitquimica.comchemicalbook.comthermofisher.comchemimpex.comnbinno.com

Its utility in pharmaceutical synthesis is demonstrated by its role as a precursor for a range of compounds with potential therapeutic applications. For instance, it has been used in the design and synthesis of:

Anticancer Agents: Derivatives of morpholino-1H-phenalene, which act as antagonists to Mcl-1/Bcl-2 proteins involved in cancer cell survival, have been synthesized from this compound.

Antibiotics: It is involved in the preparation of imidazo[4,5-b]pyridine derivatives, which are being investigated as ketolide antibiotics.

Antimalarial Compounds: N4,N9-disubstituted 4,9-diaminoacridine derivatives with potential antimalarial activity have been synthesized using this compound.

Chemiluminescent Dyes: It serves as a versatile precursor for the modular synthesis of luminol (B1675438) derivatives, which have applications in analytical sciences. researchgate.netcolab.ws

In the agrochemical sector, this compound is noted as an intermediate in the production of pesticides and herbicides. nbinno.com For example, it can be used as an intermediate in the synthesis of the herbicide glyphosate. chembk.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromophthalic anhydride |

| N-methyl-4-amino-5-bromo-phthalimide |

| N-methyl-4-amino-phthalimide |

| Boron subphthalocyanines (BsubPcs) |

| 4-bromophthalonitrile (B1280451) |

| 4-(pyridin-2-yl)phthalimide |

| N-bromophthalimide (NBP) |

| Ruthenium(II) |

| Iridium(III) |

| Glyphosate |

| Morpholino-1H-phenalene |

| Imidazo[4,5-b]pyridine |

| N4,N9-disubstituted 4,9-diaminoacridine |

Precursor for Biologically Active Compounds (e.g., Protein Kinase Inhibitors)

This compound serves as a versatile and economically viable starting material for the synthesis of complex, biologically active molecules, most notably in the development of protein kinase inhibitors. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them a prime target for therapeutic intervention.

Research has demonstrated the utility of this compound in the design of organometallic protein kinase inhibitors. nih.govrsc.orgnih.gov A key strategy involves using it as a precursor to synthesize more complex ligands, which are then coordinated to a metal center. A prominent example is the synthesis of 4-(pyridin-2-yl)phthalimide. This is achieved by a palladium-catalyzed Stille cross-coupling reaction between an N-protected this compound and a stannylated pyridine (B92270) derivative, such as 2-(trimethylstannyl)pyridine. nih.govrsc.org The N-protecting group, for instance, a benzyl (B1604629) or tert-butyldimethylsilyl (TBDMS) group, is crucial for the reaction's success. nih.govrsc.org

The resulting 4-(pyridin-2-yl)phthalimide ligand is a versatile scaffold for creating potent inhibitors. nih.gov The phthalimide moiety is designed to form hydrogen bonds with the hinge region of the ATP-binding site of a target kinase, a common feature of many kinase inhibitors. nih.govresearchgate.net The pyridyl group, along with the phthalimide ring, participates in cyclometalation, a reaction where a metal atom bonds to a carbon atom of the ligand to form a stable ring structure. nih.govnih.gov This approach has been used to synthesize a variety of ruthenium(II) and iridium(III) complexes. nih.govrsc.org

These metallo-phthalimides have shown significant inhibitory activity against several human protein kinases. nih.govnih.gov For instance, a ruthenium phthalimide complex was identified as a nanomolar inhibitor of p21-activated kinase 1 (PAK1). nih.gov X-ray crystallography studies confirmed that these molecules bind in an ATP-competitive manner, validating the design strategy where the phthalimide unit occupies the adenine-binding pocket. nih.govnih.gov The modular synthesis starting from inexpensive this compound allows for the straightforward generation of diverse metal-based kinase inhibitors. rsc.orgnih.govresearchgate.net

| Intermediate | Reactant | Catalyst | Yield | Reference |

| N-benzyl-4-(pyridin-2-yl)phthalimide | N-Benzyl-4-bromophthalimide | Tetrakis(triphenylphosphine)palladium(0) | 85% | nih.gov, rsc.org |

| N-(tert-butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide | N-(tert-butyldimethylsilyl)-4-bromophthalimide | Tetrakis(triphenylphosphine)palladium(0) | 49% | nih.gov, rsc.org |

Role in the Synthesis of Disperse Dyes and Pigments

This compound and its direct precursors are important intermediates in the production of dyes and pigments. google.com The phthalimide structure itself is a known chromophore, and the presence of the bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a wide range of colorants.

In the field of disperse dyes, which are used for coloring synthetic fibers like polyester, derivatives of this compound are crucial. google.comgoogle.com For example, N-methyl-4-amino-5-bromo-phthalimide is a key intermediate in the production of azo disperse red dyes. google.comgoogle.com This intermediate is synthesized from N-methyl-4-amino-phthalimide through a bromination reaction. google.com The resulting bromo-substituted compound can then be diazotized and coupled with other aromatic compounds to create the final dye molecule. Phthalimide-based disperse dyes are noted for having good coplanar aromatic structures, which can lead to greater intermolecular interaction energy and improved fastness properties on textiles. researchgate.net

Furthermore, this compound has been utilized as a versatile precursor in the modular synthesis of photoactive molecules, including highly fluorescent and chemiluminescent dyes. researchgate.netd-nb.info A synthetic strategy starting from a bromo phthalimide precursor allows for effective cross-coupling reactions to introduce various aryl substituents. researchgate.netd-nb.info This method has been used to create 6-aryl-4-amino N-methyl phthalimides, which exhibit strong fluorescence, and 7-aryl luminol derivatives, which are noted for their chemiluminescence. researchgate.netd-nb.info The bromo phthalimide starting material itself shows the lowest fluorescence quantum yield in this series, an effect attributed to the heavy bromine atom facilitating non-radiative decay processes. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the requested outline.

The primary reason is the lack of specific research findings for This compound in the context of supramolecular assembly design, molecular recognition, and isomer separation. The majority of relevant scientific studies in this area focus on its isomer, N-Bromophthalimide (NBP) .

In this compound, the bromine atom is covalently bonded to the aromatic ring (a C-Br bond). In N-Bromophthalimide, the bromine atom is bonded to the nitrogen of the imide group (an N-Br bond). This structural difference is crucial, as the N-Br bond in NBP is what is primarily utilized in forming the halogen-bonded supramolecular structures and co-crystals reported in the literature. nih.govacs.org

Specifically:

Supramolecular Chemistry and Host Guest Interactions Involving 4 Bromophthalimide Systems

Applications in Selective Molecular Recognition and Separation:No specific applications of 4-Bromophthalimide as a host for molecular recognition or separation were found.

Strategies for Isomer Separation:There is no available data suggesting that supramolecular systems based on this compound have been developed or utilized for isomer separation. Studies on isomer separation using host-guest chemistry have employed different host molecules entirely.researchgate.netresearchgate.net

Therefore, constructing an article that focuses solely on this compound as requested would require misattributing research from its isomer, which would be scientifically inaccurate.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Contributions

Research into 4-bromophthalimide has firmly established it as a pivotal intermediate in multiple domains of chemical synthesis. Its primary contribution lies in its role as a versatile building block, stemming from the reactivity imparted by the bromine atom on the aromatic ring and the stable phthalimide (B116566) core. chemimpex.com This structure allows for a variety of chemical transformations, including nucleophilic substitution and oxidation reactions.

Key findings demonstrate that this compound is a crucial precursor in the synthesis of a wide array of high-value organic compounds. chemicalbook.comrheniumshop.co.ilthermofisher.kr In medicinal chemistry, it is instrumental in creating complex, biologically active molecules. Notable examples include its use in the development of morpholino-1H-phenalene derivatives that act as anticancer agents by antagonizing Mcl-1/Bcl-2 proteins, and in the synthesis of imidazo[4,5-b]pyridine derivatives for new ketolide antibiotics. Furthermore, it serves as a starting point for organometallic protein kinase inhibitors, which are designed to be ATP-competitive and have shown potential in targeted cancer therapy. researchgate.netnih.govrsc.org Research has also highlighted its utility in synthesizing N4,N9-disubstituted 4,9-diaminoacridine derivatives with potential antimalarial properties.

In materials science, this compound is a key component in the construction of π-conjugated small molecules. rsc.org These materials are significant for their potential applications in organic electronics, including organic field-effect transistors and solar cells. rsc.org The compound also serves as an intermediate in the production of dyes and pigments, such as the historically significant Tyrian purple (6,6'-dibromoindigo). semanticscholar.orggoogle.commdpi.com Synthetic routes to this compound itself have been well-documented, typically involving the condensation of 4-bromophthalic anhydride (B1165640) with an amine source like urea (B33335) or formamide, or the direct bromination of phthalimide. mdpi.comworldscientific.com

Emerging Research Directions and Unexplored Potential

The field continues to evolve, with emerging research focusing on both the optimization of synthesis and the expansion of applications. A significant trend is the development of more efficient and environmentally benign synthetic methodologies. This includes the use of microwave-assisted reactions, which have been shown to improve yields and purity of this compound derivatives, and alternative synthesis routes like halogen exchange with HBr/NaBr to avoid the handling of toxic elemental bromine.

A promising area of research is the "side chain engineering" of N-alkylated this compound derivatives. rsc.org By systematically varying the alkyl groups attached to the imide nitrogen, researchers can fine-tune the solubility, self-assembly, and optoelectronic properties of the resulting π-conjugated materials. rsc.org This approach is crucial for tailoring molecules for specific functions in next-generation electronic devices. rsc.org The development of novel catalytic systems, such as supported palladium catalysts for direct heteroarylation, is also expanding the synthetic toolbox and enabling the rapid creation of libraries of phthalimide-based compounds. rsc.org

Unexplored potential for this compound lies in the field of photochemistry and sensor technology. Its structure is a viable scaffold for creating new luminol (B1675438) derivatives for enhanced chemiluminescence applications, with the bromine atom providing a convenient handle for introducing various aryl groups through cross-coupling reactions. researchgate.net Similarly, its potential in the design of novel photocatalysts for selective degradation of pollutants is an area ripe for investigation. researchgate.net Further exploration into the synthesis of complex, poly-halogenated phthalimides and their derivatives also presents challenges and opportunities for discovering materials with unique properties. worldscientific.com The use of this compound to construct advanced architectures, such as star-shaped electron-transport materials, signals a move towards more complex and highly functional molecular systems. researchgate.net

Anticipated Impact on Chemical Science and Related Industries

The ongoing research and development involving this compound are anticipated to have a substantial impact across several industries. In the pharmaceutical industry , the compound's role as a versatile precursor will continue to fuel the discovery of new therapeutic agents. Its application in the synthesis of kinase inhibitors and other complex bioactive molecules is expected to contribute to the development of more effective treatments for cancer and infectious diseases. rsc.org

In the materials science and electronics industries , this compound is poised to be a key enabler for advancements in organic electronics. The ability to precisely tune the properties of π-conjugated systems derived from it will accelerate the development of flexible displays, printable solar cells, and novel sensors. rsc.org For the chemical industry , the push towards greener and more efficient synthesis methods for this compound and its derivatives aligns with broader industry goals of sustainability, cost-effectiveness, and safety. windows.net The adoption of techniques like microwave synthesis and the use of less hazardous reagents can lead to more scalable and economical industrial production.

Furthermore, in the dyes and pigments sector , optimized syntheses utilizing this compound could lead to the cost-effective production of high-performance colorants. google.com The continued exploration of its reactivity will undoubtedly uncover new chemical transformations and molecular architectures, expanding the fundamental knowledge base of organic chemistry and providing tools for innovation in fields ranging from agrochemicals to diagnostics. chemimpex.com

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromophthalimide, and how can researchers optimize yield and purity?

- This compound is typically synthesized via condensation of 4-bromophthalic anhydride with amines. A microwave-assisted reaction (120–180°C in acetic acid) improves efficiency, yielding white precipitates after washing with water:methanol (3:1) . To optimize yield, control reaction time (5–15 minutes) and stoichiometry. Purity is confirmed via melting point analysis and NMR.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including gloves and goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation and ensure proper ventilation due to uncharacterized toxicological hazards .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Employ 1H/13C NMR to confirm molecular structure, HPLC for purity assessment, and FT-IR to identify functional groups. Mass spectrometry (MS) verifies molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides structural clarity .

Advanced Research Questions

Q. How does side-chain engineering influence the electronic and optical properties of this compound-based π-conjugated systems?

- Alkyl chain length and branching (e.g., linear vs. branched) modulate solubility and intermolecular interactions. For example, octyl chains enhance solubility in organic solvents, while shorter chains may improve crystallinity. UV-Vis and cyclic voltammetry quantify bandgap and HOMO/LUMO levels, critical for optoelectronic applications .

Q. How should researchers address discrepancies in experimental data when synthesizing this compound derivatives?

- Use statistical tools (e.g., ANOVA) to analyze variability. Replicate experiments under controlled conditions (temperature, solvent purity). Cross-validate results with multiple characterization methods (e.g., NMR vs. HPLC). Document anomalies and review synthetic protocols for potential contamination or side reactions .

Q. What parameters govern reaction optimization in microwave-assisted synthesis of this compound derivatives?

- Key variables include microwave power (100–300 W), reaction time (5–30 minutes), and solvent selection (polar solvents like acetic acid enhance microwave absorption). Design-of-experiment (DoE) approaches, such as factorial design, systematically identify optimal conditions while minimizing trial runs .

Q. Can computational models predict the reactivity of this compound in cross-coupling reactions?

- Density functional theory (DFT) calculates electrophilic aromatic substitution (EAS) sites, with bromine at the 4-position directing reactivity. Molecular docking studies simulate interactions with catalysts (e.g., Pd-based systems) to predict coupling efficiency. Validate models experimentally via Suzuki-Miyaura reactions .

Q. What green chemistry strategies can reduce waste in this compound synthesis?

- Substitute acetic acid with biodegradable solvents (e.g., ethanol/water mixtures). Catalytic systems (e.g., recyclable Pd nanoparticles) minimize metal waste. Microwave synthesis reduces energy consumption by 50% compared to conventional heating. Life-cycle assessment (LCA) quantifies environmental impact .

Tables

| Property | Method | Key Findings | Reference |

|---|---|---|---|

| Synthetic Yield | Microwave-assisted reaction | 85–92% yield in 15 minutes | |

| Solubility (Octyl derivative) | UV-Vis in chloroform | 25 mg/mL at 25°C | |

| Bandgap (eV) | Cyclic Voltammetry | 3.2–3.5 (dependent on substituents) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.